molecular formula C23H18N2O3 B3665874 N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-3-phenylpropanamide

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-3-phenylpropanamide

Cat. No.: B3665874
M. Wt: 370.4 g/mol
InChI Key: ZAROXYHTACDGFW-UHFFFAOYSA-N
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Description

“N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-3-phenylpropanamide” is a complex organic compound. It is a derivative of benzoxazinone, a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate was prepared and reacted with primary aromatic amines such as aniline, p-chloro aniline, p-methoxy aniline, p-amino benzoic acid, and p-amino acetophenone . Another method involved the reaction of the acyl chloride derivative N-phthaloylglycine with anthranilic acid in chloroform, in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name and the general structure of benzoxazinone derivatives. It contains a benzoxazinone core, with a phenylpropanamide group attached to one of the nitrogen atoms .


Chemical Reactions Analysis

Benzoxazinone derivatives have been reported to react with a variety of compounds. For example, they can react with primary aromatic amines, heterocyclic amines, diamines, sodium azide, and active methylene compounds like ethylcyanoacetate and ethylacetoacetate .

Safety and Hazards

While specific safety and hazard information for “N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-3-phenylpropanamide” is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for research on “N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-3-phenylpropanamide” and similar compounds could involve exploring their potential biological activities further, synthesizing new derivatives, and studying their reactions with various compounds .

Properties

IUPAC Name

N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c26-21(15-10-16-6-2-1-3-7-16)24-18-13-11-17(12-14-18)22-25-20-9-5-4-8-19(20)23(27)28-22/h1-9,11-14H,10,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAROXYHTACDGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-3-phenylpropanamide
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N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-3-phenylpropanamide
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N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-3-phenylpropanamide
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